molecular formula C21H23NO B2713584 N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024240-49-0

N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2713584
CAS RN: 1024240-49-0
M. Wt: 305.421
InChI Key: WNOUEIGNDPMVRH-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the CAS Number: 59856-06-3 . It has a molecular weight of 175.23 .


Molecular Structure Analysis

The molecular formula of “N-(2,3-dihydro-1H-inden-5-yl)acetamide” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .


Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has a molar refractivity of 52.7±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 151.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves the creation of novel structures with potential applications in medicinal chemistry and materials science. For instance, the study on the heterocyclic synthesis with thiophene-2-carboxamide outlines a process for preparing various derivatives that could serve as a foundation for developing antibiotics with activity against both Gram-positive and Gram-negative bacteria. This method highlights the importance of creating new compounds for antibiotic development (G. Ahmed, 2007). Similarly, research into the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, reveals insights into the molecular structure that could inform drug design by manipulating conformational space to enhance pharmaceutical properties (J. Casanovas et al., 2008).

Biological Activity and Pharmaceutical Applications

The discovery and synthesis of compounds with specific biological activities are central to pharmaceutical research. For example, studies on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have identified derivatives with significant antiproliferative activity against various cancer cell lines. These compounds offer a pathway for the development of new anticancer agents, emphasizing the role of structural modification in enhancing biological activity (B. Maggio et al., 2011). Another research area focuses on the synthesis of indolyl-4H-chromene-3-carboxamides, which demonstrates the potential for antioxidant and antibacterial agents, showcasing the versatility of these compounds in addressing multiple health concerns (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Material Science and Chemistry

The creation of new materials with specific properties is another application of complex organic synthesis. Research into polyamides containing the phenylindane group highlights the development of materials with high gas permeability and selectivity, offering advancements in gas separation technologies. This work underscores the potential of incorporating novel organic moieties into polymers to achieve desired physical properties (Yong Ding & B. Bikson, 2002).

Safety and Hazards

The safety information for “N-(2,3-dihydro-1H-inden-5-yl)acetamide” includes the following hazard statements: H315, H319, H302, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501 .

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-20(22-19-12-11-16-7-6-8-17(16)15-19)21(13-4-5-14-21)18-9-2-1-3-10-18/h1-3,9-12,15H,4-8,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOUEIGNDPMVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide

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